![molecular formula C12H10N6O2 B15065175 3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine CAS No. 75347-16-9](/img/structure/B15065175.png)
3-[(4-Nitrophenyl)methyl]-3H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrobenzyl)-3H-purin-6-amine is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzyl)-3H-purin-6-amine typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by coupling with purine derivatives. For instance, the nitration of benzyl cyanide can be achieved using nitric acid under controlled conditions to introduce the nitro group . This intermediate can then be coupled with a purine derivative through a series of reactions involving reduction and substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions using optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Nitrobenzyl)-3H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzyl alcohols or carboxylic acids.
Reduction: Formation of 3-(4-aminobenzyl)-3H-purin-6-amine.
Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrobenzyl)-3H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrobenzyl)-3H-purin-6-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The purine moiety can bind to nucleic acids or proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrobenzyl-4-aminopyridinium Tetrachlorocuprate (II): A compound with similar nitrobenzyl and amine functionalities, used in optical and antibacterial applications.
N-substituted N′-phenylpicolinohydrazides: Compounds with similar structural features, studied for their antifungal and antibacterial properties.
Uniqueness
3-(4-Nitrobenzyl)-3H-purin-6-amine is unique due to its combination of a purine core with a nitrobenzyl group, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound for diverse applications in research and industry.
Eigenschaften
CAS-Nummer |
75347-16-9 |
|---|---|
Molekularformel |
C12H10N6O2 |
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
3-[(4-nitrophenyl)methyl]-7H-purin-6-imine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-10)17(7-16-11)5-8-1-3-9(4-2-8)18(19)20/h1-4,6-7,13H,5H2,(H,14,15) |
InChI-Schlüssel |
YIHVYNKWFXPAIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CN2C=NC(=N)C3=C2N=CN3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


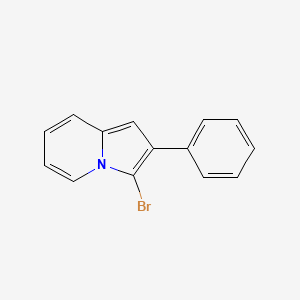
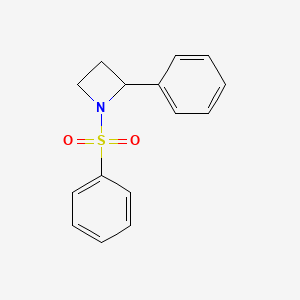
![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)
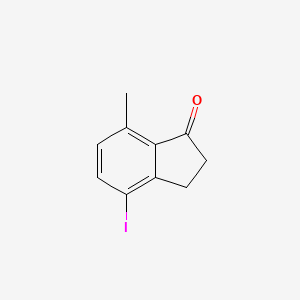


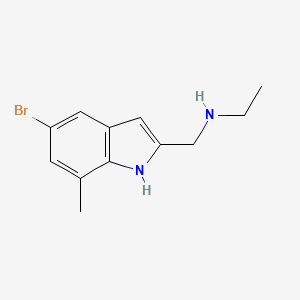
![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)
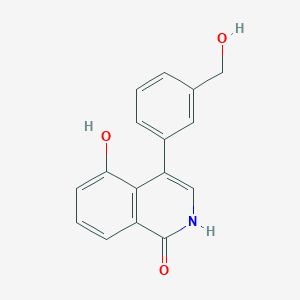
![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)
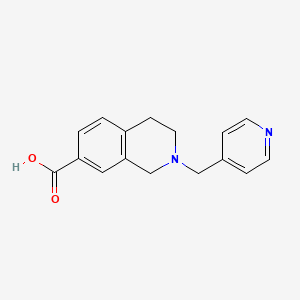

![2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate](/img/structure/B15065177.png)
